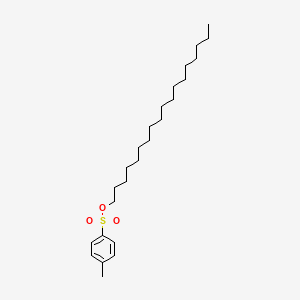

对甲苯磺酸十八烷酯

描述

Octadecyl p-Toluenesulfonate, also known as p-Toluenesulfonic Acid Octadecyl Ester or Stearyl p-Toluenesulfonate, is a chemical compound with the molecular formula C25H44O3S . It is a white to almost white powder or crystal .

Synthesis Analysis

Octadecyl p-Toluenesulfonate can be synthesized through a detailed procedure for monodisperse octa(ethylene glycol) p-toluenesulfonate . This method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than alternative strategies .Molecular Structure Analysis

The molecular structure of Octadecyl p-Toluenesulfonate is represented by the formula C25H44O3S . It has a molecular weight of 424.68 .Chemical Reactions Analysis

Tosylates, such as Octadecyl p-Toluenesulfonate, are alkylating agents because tosylate is electron-withdrawing as well as a good leaving group . They undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis

Octadecyl p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a melting point ranging from 56.0 to 59.0 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .科学研究应用

溶剂分解研究

对甲苯磺酸十八烷酯已用于溶剂分解研究,特别是在了解乙酰解中的动力学和产物测定方面。此类研究有助于更深入地了解对甲苯磺酸酯衍生物的化学性质和反应(Lebel & Spurlock,1964)。

液晶行为

这种化合物在热致液晶的研究中被发现具有重要意义。具体而言,烷基铵对甲苯磺酸酯表现出近晶相行为,这对于了解液晶中各种中间相的热稳定性很有用(Ito, Matsunaga, Matsuzaki & Shimojima,1989)。

低聚(乙二醇)衍生物的合成

在化学合成中,对甲苯磺酸十八烷酯在低聚(乙二醇)衍生物的生产中发挥作用。这包括在不进行色谱分离的情况下有效创建单分散化合物的各种方法,展示了其在简化合成程序中的重要性(Wawro, Muraoka, Kato & Kinbara,2016)。

表面改性和疏水性

这种化学物质还用于改性表面以获得特定的疏水或亲水特性。例如,它已被用于改性 Aerosil 200,以创建具有不同疏水程度的表面,有助于开发具有受控表面特性的材料(García, Benito, Guzmán & Tiemblo,2007)。

毛细管电色谱法

对甲苯磺酸十八烷酯对于开发用于毛细管电色谱法 (CEC) 的新型固定相至关重要,提高了分离效率并缩短了分析时间。这有助于色谱技术和分析的进步(Zhang & Rassi,1998)。

环境分析

在环境研究中,对甲苯磺酸十八烷酯的衍生物已用于从水样中提取痕量污染物。这突出了其在环境监测和污染物分析中的作用(Zhang, Niu, Pan, Shi & Cai,2010)。

离子敏感电极开发

该化合物已被用于开发离子敏感电极,这在各种分析应用中至关重要。这包括在创建具有独特选择性和灵敏度特性的液体膜电极中的应用(Hara, Okazaki & Fujinaga,1981)。

未来方向

Octadecyl p-Toluenesulfonate is a member of the heterobifunctional oligo(ethylene glycol) derivatives family . The demand for more uniform PEGs has stimulated studies on well-defined, single-molecule polymers . This suggests potential future directions in the synthesis and application of Octadecyl p-Toluenesulfonate and similar compounds.

属性

IUPAC Name |

octadecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSBVVGANRHKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281870 | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl p-Toluenesulfonate | |

CAS RN |

3386-32-1 | |

| Record name | 3386-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Octadecyl p-Toluenesulfonate in organic synthesis?

A1: Octadecyl p-Toluenesulfonate serves as a valuable alkylating agent in various organic reactions. Research highlights its use in:

- Alkylation of Phenols: Octadecyl p-Toluenesulfonate reacts with phenols to produce octadecyl phenyl ethers. []

- Reaction with Mercaptans and Thiophenols: It readily reacts with mercaptans and thiophenols, leading to the formation of corresponding octadecyl thioethers. []

- Friedel-Crafts Alkylation: Octadecyl p-Toluenesulfonate participates in Friedel-Crafts reactions with benzene, resulting in the alkylation of the aromatic ring. []

- Anionic Displacement Reactions: This compound undergoes anionic displacement reactions, demonstrating its versatility as a synthetic building block. []

Q2: How does the structure of Octadecyl p-Toluenesulfonate influence its reactivity?

A2: The long alkyl chain (octadecyl) in Octadecyl p-Toluenesulfonate influences its reactivity by:

- Impacting Steric Hindrance: The bulky octadecyl group introduces steric hindrance, potentially affecting reaction rates and selectivity. []

Q3: Are there any studies investigating the reaction mechanism of Octadecyl p-Toluenesulfonate with Grignard reagents?

A3: Yes, research explored the reaction of Octadecyl p-Toluenesulfonate with p-Tolylmagnesium Bromide (a Grignard reagent). [] This study provides insights into the reaction pathway and the factors influencing product formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)